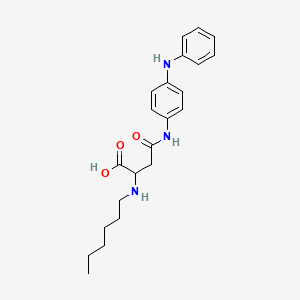

2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Description

2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a structurally complex molecule featuring a butanoic acid backbone modified with multiple functional groups. Key structural elements include:

- A 4-oxo group conjugated with dual aromatic amines: one phenylamino group and a second phenylamino substituent at position 4, enabling hydrogen bonding and π-π stacking interactions.

- The carboxylic acid terminus, which enhances solubility in polar solvents and facilitates salt formation.

Properties

IUPAC Name |

4-(4-anilinoanilino)-2-(hexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-2-3-4-8-15-23-20(22(27)28)16-21(26)25-19-13-11-18(12-14-19)24-17-9-6-5-7-10-17/h5-7,9-14,20,23-24H,2-4,8,15-16H2,1H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVIEDPDAOKSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Hexylamino Group: This step involves the reaction of hexylamine with a suitable precursor to introduce the hexylamino group.

Introduction of the Phenylamino Group: The phenylamino group is introduced through a reaction with aniline or a substituted aniline derivative.

Formation of the Butanoic Acid Backbone: The butanoic acid backbone is formed through a series of reactions involving carboxylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Backbone Modifications

(b) Solubility and Bioavailability

- The hexyl chain in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability over the more polar Fmoc-D-Asp(OPP)-OH (logP ~4.2 due to aromatic OPP group) .

- The thienylmethyl group in the brominated analog introduces sulfur, which may improve metal-binding affinity but reduce metabolic stability compared to the target’s all-carbon substituents .

Biological Activity

2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, aiming to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

- Molecular Formula : C22H29N3O3

- Molecular Weight : 383.5 g/mol

- CAS Number : 1048008-75-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:

- Formation of the Hexylamino Group : The reaction of hexylamine with a suitable precursor.

- Introduction of the Phenylamino Group : Achieved through a reaction with aniline or substituted aniline derivatives.

- Construction of the Butanoic Acid Backbone : This involves carboxylation and oxidation reactions.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity, leading to diverse biological effects. The specific pathways and interactions depend on the context of use.

Biological Activity

Recent studies have investigated the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

A study employing the disk diffusion method assessed the antimicrobial efficacy of various derivatives, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that:

- High Activity : Certain derivatives exhibited significant activity against both Gram-positive and Gram-negative strains.

- Moderate Activity : Other compounds showed moderate effectiveness against these microorganisms.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| Derivative A | High | Moderate | High |

| Derivative B | Moderate | High | Moderate |

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific findings include:

- Cell Lines Tested : Various cancer cell lines, including breast and prostate cancer.

- Mechanism : Induction of apoptosis via mitochondrial pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested a series of compounds similar to this compound.

- Results highlighted strong antimicrobial activity against resistant strains, suggesting potential therapeutic applications in infectious diseases.

-

Anticancer Research :

- A study focused on the effects of this compound on prostate cancer cells revealed significant inhibition of cell growth and induction of apoptosis.

- The study concluded that further investigation into its mechanism could lead to new cancer therapies.

Q & A

Q. What are the recommended synthetic routes for 2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and amide bond formations. Key steps include:

- Activation of carboxylic acid groups using reagents like thionyl chloride or carbodiimides.

- Coupling of hexylamine and phenylamino-phenyl intermediates under basic conditions. Purification via column chromatography or recrystallization to isolate the final product .

Q. How should researchers handle and store this compound safely?

- Handling: Use personal protective equipment (PPE), including gloves and safety goggles. Avoid dust formation and inhalation; work under a fume hood.

- Storage: Store in a dry, cool environment (2–8°C) in airtight containers to prevent degradation .

Q. Which analytical techniques are critical for confirming its structural integrity?

- Nuclear Magnetic Resonance (NMR): For verifying functional groups (e.g., hexylamino, phenylamino) and stereochemistry.

- Infrared Spectroscopy (IR): To confirm carbonyl (C=O) and amine (N-H) stretches.

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers design derivatives to enhance biological activity?

- Substitution Reactions: Replace the hexyl group with bulkier alkyl chains to improve lipophilicity and membrane permeability.

- Fluorination: Introduce fluorine atoms on the phenyl ring to modulate electronic effects and metabolic stability .

- Example Derivatives:

| Derivative Structure | Modification | Potential Activity |

|---|---|---|

| 2-(Cyclooctylamino)-... | Increased steric bulk | Enhanced receptor binding |

| 4-Oxo-4-((4-(fluorophenyl)amino)... | Fluorine substitution | Improved pharmacokinetics |

Q. What experimental strategies resolve contradictions in reported biological data?

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Mechanistic Profiling: Employ enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects.

- Comparative Studies: Benchmark against structurally similar compounds (e.g., chromen or coumarin derivatives) to contextualize activity .

Q. How can computational methods optimize its interaction with biological targets?

- Molecular Docking: Simulate binding to receptors (e.g., tyrosine kinases) using software like AutoDock Vina.

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity trends to guide synthesis .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Yield Optimization: Use flow chemistry to improve reaction efficiency and reduce byproducts.

- Purification: Implement preparative HPLC for gram-scale purification.

- Stability Testing: Monitor degradation under physiological conditions (pH 7.4, 37°C) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.